9-Hydroxyoctadeca-2,4-dienoic acid
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Overview
Description
9-Hydroxyoctadeca-2,4-dienoic acid is a lipid compound with the molecular formula C18H32O3. It is a derivative of linoleic acid, an essential fatty acid. This compound is known for its role in various biological processes and is often studied in the context of lipid metabolism and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyoctadeca-2,4-dienoic acid typically involves the oxidation of linoleic acid. Enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) can metabolize linoleic acid to produce 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid, which is then reduced to this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Hydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxo derivatives.
Reduction: The hydroperoxy intermediate can be reduced to form the hydroxyl derivative.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Enzymes like COX-1 and COX-2 are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
9-Oxo-10(E),12(Z)-octadecadienoic acid: Formed by oxidation.
9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid: An intermediate in the synthesis.
Scientific Research Applications
9-Hydroxyoctadeca-2,4-dienoic acid has several applications in scientific research:
Chemistry: Studied for its role in lipid oxidation and as a marker for oxidative stress.
Biology: Investigated for its involvement in cellular signaling pathways and inflammation.
Medicine: Explored for its potential role in diseases related to oxidative stress and inflammation.
Industry: Used in the development of biomarkers for oxidative stress and in the study of lipid metabolism
Mechanism of Action
The mechanism of action of 9-Hydroxyoctadeca-2,4-dienoic acid involves its incorporation into cellular phospholipids, where it can be released by the action of phospholipases. It acts as a signaling molecule, modulating various cellular pathways, including those related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
13-Hydroxyoctadeca-2,4-dienoic acid: Another hydroxylated derivative of linoleic acid.
9-Oxo-10(E),12(Z)-octadecadienoic acid: An oxidized form of 9-Hydroxyoctadeca-2,4-dienoic acid.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its role in signaling pathways related to oxidative stress and inflammation. Its distinct biological activities and formation under oxidative conditions set it apart from other similar compounds .
Properties
CAS No. |
74391-67-6 |
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Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-hydroxyoctadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h7,10,13,16-17,19H,2-6,8-9,11-12,14-15H2,1H3,(H,20,21) |
InChI Key |
CUHJQOVOXFVMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCC=CC=CC(=O)O)O |
Origin of Product |
United States |
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